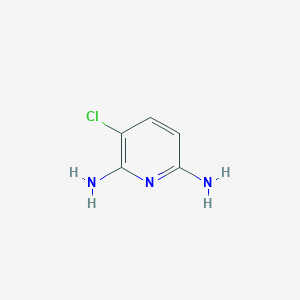

3-Chloropyridine-2,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYWXNJJYONCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483049 | |

| Record name | 3-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-85-4 | |

| Record name | 3-Chloro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropyridine-2,6-diamine

Foreword: The Strategic Importance of 3-Chloropyridine-2,6-diamine in Modern Drug Discovery

This compound is a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of amino and chloro substituents on the pyridine core, render it a highly sought-after building block in the design of novel therapeutic agents. The diamino functionalities provide crucial hydrogen bonding capabilities, essential for molecular recognition at biological targets, while the chlorine atom offers a versatile handle for further synthetic elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering not just protocols, but the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.

Strategic Synthesis: Navigating the Pathways to this compound

The synthesis of this compound is not a trivial undertaking. The inherent reactivity of the pyridine ring, modulated by the interplay of electron-donating amino groups and the electron-withdrawing chloro substituent, necessitates a carefully orchestrated synthetic sequence. Two principal retrosynthetic disconnections have emerged as the most viable approaches, each with its own set of advantages and challenges.

Pathway 1: The Nitration-Amination-Reduction-Amination Cascade

This pathway commences with a commercially available and relatively inexpensive starting material, 2,6-dichloropyridine. The core strategy involves the sequential introduction of the required functionalities around the pyridine ring.

Logical Framework for Pathway 1

Caption: A multi-step synthesis beginning with 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of 2,6-Dichloropyridine

-

Materials:

-

2,6-Dichloropyridine

-

Nitric Acid (90%)

-

Sulfuric Acid (98%)

-

Ice

-

Water

-

-

Procedure:

-

To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, add nitric acid dropwise at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine

This is a critical step that dictates the regiochemical outcome of the synthesis. The goal is to selectively substitute one of the chlorine atoms with an amino group. The presence of the electron-withdrawing nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr).

The regioselectivity of this amination is a subject of mechanistic interest. While the nitro group activates both the ortho (C2) and para (C6) positions through resonance, the inductive effect of the nitro group is strongest at the adjacent C2 position, making it more electron-deficient and thus more susceptible to nucleophilic attack.[2][3] This kinetically controlled preference leads to the preferential formation of 2-amino-6-chloro-3-nitropyridine.

Experimental Protocol: Selective Amination with Ammonia [4][5]

-

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Ammonia (aqueous or gaseous)

-

Isopropanol or Methanol

-

Water

-

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol.

-

Introduce ammonia gas into the solution or add aqueous ammonia at a controlled temperature (e.g., 20-30 °C).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, can be isolated by filtration after precipitation or by evaporation of the solvent followed by purification.

-

Step 3: Reduction of the Nitro Group

The subsequent step involves the reduction of the nitro group in 2-amino-6-chloro-3-nitropyridine to an amino group. This transformation is a common and well-established reaction in organic synthesis.[6] A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[7]

Experimental Protocol: Reduction using Stannous Chloride [7]

-

Materials:

-

2-Amino-6-chloro-3-nitropyridine

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid.

-

Add a solution of stannous chloride dihydrate in concentrated HCl portion-wise, maintaining the temperature between 35-40 °C.

-

After the addition, stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to precipitate the dihydrochloride salt of the product.

-

Collect the product by filtration and wash with a small amount of cold HCl.

-

The free base, 3,6-diamino-2-chloropyridine, can be obtained by neutralization with a base (e.g., aqueous ammonia).

-

Step 4: Final Amination of the Remaining Chloro Substituent

The final step in this pathway is the amination of the remaining chlorine atom at the 6-position of the 3-amino-2-chloropyridine intermediate. This SNAr reaction can be more challenging than the first amination due to the presence of two electron-donating amino groups, which deactivate the pyridine ring towards nucleophilic attack. Consequently, more forcing conditions or the use of a catalyst may be necessary.

Experimental Protocol: High-Temperature Amination

-

Materials:

-

3,6-Diamino-2-chloropyridine

-

Aqueous Ammonia

-

A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP) or an autoclave

-

-

Procedure:

-

In a sealed tube or an autoclave, heat a solution of 3,6-diamino-2-chloropyridine in a high-boiling point solvent with an excess of concentrated aqueous ammonia.

-

Maintain the reaction at a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, the product can be isolated by extraction and purified by column chromatography or recrystallization.

-

Pathway 2: The Direct Diamination Approach from Polychlorinated Pyridines

An alternative and potentially more convergent strategy involves the direct and selective amination of a readily available polychlorinated pyridine, such as 2,3,6-trichloropyridine.

Logical Framework for Pathway 2

Caption: A two-step amination sequence starting from 2,3,6-trichloropyridine.

The key challenge in this approach lies in controlling the regioselectivity of the two successive amination reactions. The chlorine atoms at the 2- and 6-positions are generally more reactive towards nucleophilic substitution than the chlorine at the 3-position due to activation by the ring nitrogen.

Experimental Considerations for Selective Diamination:

Achieving the desired 2,6-diamination while retaining the 3-chloro substituent requires careful control of reaction conditions. This can be accomplished by:

-

Stepwise Amination: Performing the amination in two distinct steps with different reaction conditions. For instance, a milder first amination could favor mono-substitution, followed by a more forcing second amination.

-

Catalyst Control: Employing a catalyst that can direct the amination to the desired positions. While catalyst-free SNAr is common for activated chloropyridines, palladium-catalyzed Buchwald-Hartwig amination offers an alternative with potentially different regioselectivity, although it is often more effective for less reactive aryl chlorides.[8]

Detailed experimental protocols for the selective diamination of 2,3,6-trichloropyridine to yield this compound are less commonly reported in the literature and would likely require significant optimization by the practicing chemist.

Quantitative Data Summary

| Pathway | Starting Material | Key Intermediates | Typical Reagents | Reported Yields | Key Challenges |

| 1 | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine | HNO₃/H₂SO₄, NH₃, SnCl₂/HCl | Variable, step-dependent | Multi-step, regioselectivity control in the first amination, potentially harsh conditions for the final amination. |

| 2 | 2,3,6-Trichloropyridine | Mono-aminated intermediate | NH₃ | Not widely reported | Controlling regioselectivity of the two amination steps. |

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet rewarding endeavor for the synthetic chemist. The multi-step pathway starting from 2,6-dichloropyridine appears to be the most well-documented and predictable approach, although it involves several transformations. The direct diamination of 2,3,6-trichloropyridine offers a more convergent route but requires careful control over regioselectivity.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems for the amination of polychlorinated pyridines. The use of flow chemistry could also offer advantages in terms of safety and scalability for these often energetic reactions.[9] As the demand for novel pharmaceuticals continues to grow, the development of robust and scalable syntheses for key building blocks like this compound will remain a critical area of research.

References

-

PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]

-

Eureka | Patsnap. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Available from: [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available from: [Link]

-

ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available from: [Link]

- Google Patents. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.

- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine.

-

European Patent Office. EP 0239904 A2 - Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Available from: [Link]

- Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available from: [Link]

-

National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]

- Google Patents. US5939553A - Process for preparing pyridine-2,6-diamines.

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

Sources

- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyridine-2,6-diamine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

3-Chloropyridine-2,6-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a relatively novel compound, publicly available experimental data on its physicochemical properties is sparse. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of its predicted properties, detailed experimental protocols for their determination, a proposed synthetic pathway, and an analysis of its expected chemical reactivity and spectroscopic characteristics. The objective is to bridge the existing information gap and provide a robust starting point for the scientific exploration and application of this compound.

Introduction and Current State of Knowledge

This compound, with the CAS Number 54903-85-4, is a molecule of interest due to the versatile reactivity of its constituent functional groups: two primary amines and a chloro substituent on a pyridine ring. This combination makes it a valuable scaffold in drug discovery and a potential building block for novel materials. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of amino and chloro groups allows for a variety of chemical modifications.[1]

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable estimation of the physicochemical properties of this compound. These predictions are derived from its chemical structure using established algorithms and serve as a preliminary guide for experimental design. A variety of online tools, such as those provided by Chemicalize and Molinspiration, can be used for these predictions.[4][5]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₅H₆ClN₃ | Defines the elemental composition. |

| Molecular Weight | 143.57 g/mol | Influences diffusion and transport properties. |

| logP (Octanol/Water) | ~1.5 - 2.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation. |

| pKa (most basic) | ~4.0 - 5.0 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |

| Polar Surface Area | ~60 - 70 Ų | Influences membrane permeability and interactions with biological targets. |

Note: These values are estimations and require experimental validation.

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical characterization of this compound, the following section details standardized, step-by-step methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[6] A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[7]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: With a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

Solubility Determination

Solubility is a critical parameter for drug efficacy and formulation. The following protocol describes a method for determining the solubility in various solvents, such as water, phosphate-buffered saline (PBS), and organic solvents like ethanol and DMSO.[9][10][11]

Protocol:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values.[12] Potentiometric titration is a reliable method for its determination.[13][14]

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Caption: Workflow for experimental determination of physicochemical properties.

Proposed Synthetic Route

While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established pyridine chemistry. A common strategy for introducing amino groups to a pyridine ring is through the reduction of nitro groups. The chloro-substituent can be introduced either before or after the nitration/amination steps. A potential route starting from 2,6-dichloropyridine is outlined below.

-

Nitration: Nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.

-

Amination: Nucleophilic aromatic substitution of one of the chloro groups with ammonia.

-

Reduction: Reduction of the nitro group to a primary amine.

-

Second Amination: Substitution of the remaining chloro group with ammonia.

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Amino Groups: The two amino groups are electron-donating and can act as nucleophiles in reactions such as acylation, alkylation, and diazotization. They also activate the pyridine ring towards electrophilic aromatic substitution, although the pyridine nitrogen itself is deactivating.

-

Chloro Group: The chloro group is a good leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.[15] The reactivity of the C-Cl bond is influenced by the electronic nature of the pyridine ring and the other substituents. The electron-donating amino groups may slightly decrease the electrophilicity of the carbon bearing the chlorine compared to an unsubstituted chloropyridine.

-

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or alkylated. It also has an overall electron-withdrawing effect on the ring, which facilitates nucleophilic substitution at the 2- and 6-positions.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and amino substituents. The amino protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amino groups (typically two bands in the 3300-3500 cm⁻¹ region).

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an (M+2)⁺ peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Conclusion

While this compound is a compound of significant interest for chemical and pharmaceutical research, the current lack of experimental data presents a challenge. This technical guide provides a comprehensive starting point by offering predicted physicochemical properties, detailed experimental protocols for their validation, a plausible synthetic route, and an analysis of its expected reactivity and spectroscopic signatures. It is intended to empower researchers to confidently engage with this promising molecule and unlock its full potential in their respective fields.

References

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. [Link to source]

- U.S. Environmental Protection Agency. (2006). Aminopyridines. [Link to source]

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? [Link to source]

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. [Link to source]

- ACS Publications. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link to source]

- Sigma-Aldrich. (n.d.). 3-Chloro-pyridine-2,6-diamine. [Link to source]

- ChemicalBook. (2025). 3-chloro-2,6-diaminopyridine. [Link to source]

- Guidechem. (n.d.). How can 2,6-diaminopyridine be synthesized? [Link to source]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link to source]

- ResearchGate. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link to source]

- Creative Bioarray. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.). AMINOPYRIDINES. [Link to source]

- PSEforSPEED. (2021). Chemical Properties on Demand - Introducing. [Link to source]

- BenchChem. (2025).

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link to source]

- National Center for Biotechnology Information. (2025).

- Molinspiration Cheminformatics. (n.d.).

- ChemicalBook. (2025). 2,6-Diaminopyridine. [Link to source]

- Chempanda. (n.d.).

- Journal of the Chemical Society, Dalton Transactions. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link to source]

- PubChem. (n.d.). 2-Amino-6-chloropyridine. [Link to source]

- Chemicalize. (n.d.).

- University of Calgary. (n.d.).

- Chemistry LibreTexts. (2022). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link to source]

- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link to source]

- National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link to source]

- YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link to source]

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link to source]

- SSERC. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- University of Rochester. (n.d.). DETERMINATION OF MELTING POINTS. [Link to source]

- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link to source]

- ChemicalBook. (2025). 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum. [Link to source]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link to source]

- CHIMIA. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link to source]

- ResearchGate. (2025). Determination of pK(a) values of basic new drug substances by CE. [Link to source]

- YouTube. (2025). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link to source]

- CoLab. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. [Link to source]

- BLD Pharm. (n.d.). 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm. [Link to source]

- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine. [Link to source]

- ChemicalBook. (2025). 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum. [Link to source]

- Apollo Scientific. (n.d.). 45644-21-1 Cas No. | 2-Amino-6-chloropyridine. [Link to source]

- ChemicalBook. (2025). 2-Amino-6-chloropyridine | 45644-21-1. [Link to source]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-chloropyridine | 45644-21-1. [Link to source]

- PubChem. (n.d.). 2-Amino-5-chloropyridine. [Link to source]

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropyridine 97 45644-21-1. [Link to source]

Sources

- 1. epa.gov [epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molinspiration Cheminformatics [molinspiration.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

An In-depth Technical Guide to 3-Chloro-2,6-pyridinediamine (CAS 54903-85-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-pyridinediamine (CAS 54903-85-4), a key chemical intermediate. Drawing upon established scientific principles and available data, this document delves into the compound's fundamental characteristics, synthesis, analytical characterization, and its role as a versatile building block in the development of novel molecules for the pharmaceutical and agrochemical industries.

Core Chemical Identity and Physicochemical Properties

3-Chloro-2,6-pyridinediamine, a substituted pyridine derivative, is a solid compound at room temperature.[1] Its core structure consists of a pyridine ring functionalized with a chlorine atom at the 3-position and amino groups at the 2- and 6-positions. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in organic synthesis.

| Property | Value | Source |

| CAS Number | 54903-85-4 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Synonyms | 3-chloro-2,6-diaminopyridine, 3-chloropyridine-2,6-diamine, 2,6-Diamino-3-chloropyridine | [2] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, protected from light | [1] |

The Strategic Importance in Synthetic Chemistry and Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, and its derivatives are integral to the fields of medicinal chemistry and agrochemical research.[3] 3-Chloro-2,6-pyridinediamine serves as a critical starting material for the synthesis of more complex molecules with desired therapeutic or pesticidal properties. The presence of the chloro and amino groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The amino groups can undergo reactions such as acylation, alkylation, and diazotization, while the chlorine atom can be displaced through nucleophilic aromatic substitution. This reactivity profile makes 3-Chloro-2,6-pyridinediamine a valuable intermediate for producing a range of substituted pyridines, which are known to exhibit activities including antimicrobial, antiviral, and neurological effects.[1]

Synthesis of 3-Chloro-2,6-pyridinediamine: A Conceptual Workflow

While specific, detailed industrial synthesis protocols for 3-Chloro-2,6-pyridinediamine are often proprietary, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach to introduce amino groups onto a pyridine ring is through amination of a corresponding chloropyridine.

A potential synthetic pathway could involve the following key steps:

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, properties, synthesis, and applications of 3-Chloropyridine-2,6-diamine (CAS No: 54903-85-4). This compound, a key heterocyclic building block, has garnered significant interest in medicinal chemistry, most notably as a known impurity in the synthesis of the anticoagulant drug Edoxaban. This document delves into the nuanced structural features of this molecule, supported by spectroscopic analysis and theoretical considerations. We will examine its synthesis, reactivity, and pivotal role in pharmaceutical development, offering field-proven insights for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable template for the development of novel bioactive molecules. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

This compound, a trisubstituted pyridine, presents a compelling case study. The interplay of the electron-withdrawing chloro group and the electron-donating amino groups on the pyridine ring results in a unique electronic distribution that governs its reactivity and potential for molecular interactions. Its identification as "Edoxaban Impurity 72" underscores the importance of understanding the synthesis and characterization of such molecules to ensure the purity and safety of pharmaceutical products.[2]

Molecular Structure and Properties

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 2,6-Diamino-3-chloropyridine, Edoxaban Impurity 72 | [2] |

| CAS Number | 54903-85-4 | |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Off-white to gray solid | |

| Storage | 2-8°C, protect from light |

Structural Elucidation: A Spectroscopic Approach

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic region will likely show two doublets corresponding to the protons at the C4 and C5 positions of the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the electronic effects of the adjacent chloro and amino substituents. The protons of the two amino groups (at C2 and C6) may appear as two separate broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. Five distinct signals are expected for the pyridine ring carbons. The carbons bearing the amino groups (C2 and C6) will be significantly shielded (shifted upfield) due to the electron-donating nature of the nitrogen atoms. Conversely, the carbon attached to the electron-withdrawing chlorine atom (C3) will be deshielded (shifted downfield). The chemical shifts of C4 and C5 will also be influenced by the substituent effects.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

Aromatic C-H Stretching: Absorptions typically appearing above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹.

-

C-Cl Stretching: A stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 143. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 145, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns can provide further structural information.

Crystallography and Solid-State Structure

As of the latest literature review, a publicly available crystal structure for this compound has not been reported. However, analysis of the crystal structures of related compounds, such as 2,6-diaminopyridinium chloride, provides insights into the potential solid-state packing and intermolecular interactions.[3] It is anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom. The chlorine atom may also participate in halogen bonding interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available pyridine derivative. A logical synthetic strategy involves the initial construction of the 2,6-diaminopyridine core, followed by regioselective chlorination.

3.1.1. Synthesis of the 2,6-Diaminopyridine Core

A common method for the synthesis of 2,6-diaminopyridine is the Chichibabin reaction, which involves the amination of pyridine using sodium amide.[4][5] This reaction, however, often requires harsh conditions and can lead to the formation of byproducts.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Chloropyridine-2,6-diamine in Organic Solvents

Abstract

3-Chloropyridine-2,6-diamine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to formulation development. A comprehensive understanding of its solubility profile enables the optimization of synthetic pathways and the establishment of robust, scalable manufacturing processes. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound. In light of the limited publicly available quantitative data, this document focuses on delivering a validated experimental methodology for determining solubility, ensuring scientific integrity and empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Role of this compound in Drug Development

This compound (CAS No. 54903-85-4) is a substituted pyridine derivative featuring two amino groups and a chlorine atom. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry. The amino groups provide sites for amide bond formation, nucleophilic substitution, or diazotization, while the chloro-group can be displaced or participate in cross-coupling reactions.

The solubility of such an intermediate is not merely a physical constant but a cornerstone of process chemistry. Inefficient dissolution can lead to poor reaction yields, while well-characterized solubility is essential for developing effective crystallization methods for purification.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₆ClN₃[1]

-

Appearance: Typically an off-white to gray solid[1]

-

Storage: Recommended storage at 2-8°C, protected from light[1]

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[3] The solubility of this compound is governed by the interplay of its polar and non-polar features and the corresponding properties of the solvent.

-

Solute Characteristics:

-

Polarity: The two primary amine (-NH₂) groups are capable of hydrogen bonding, imparting significant polarity to the molecule. The nitrogen atom in the pyridine ring also contributes to its polarity.

-

Hydrogen Bonding: The amine groups can act as both hydrogen bond donors and acceptors.

-

Non-Polarity: The chloropyridine ring itself possesses aromatic, non-polar character.

-

-

Solvent Characteristics and Their Anticipated Interaction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the amine groups, suggesting a higher likelihood of solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should facilitate the dissolution of the polar solute.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the diamine groups suggests that solubility in these solvents will likely be very low.

-

A systematic approach to solubility testing involves screening the compound against a panel of solvents representing these different classes.[4][5][6]

A Systematic Approach to Solubility Determination

Due to the scarcity of published quantitative data, an empirical, systematic approach is necessary. This process is logically divided into a rapid qualitative assessment followed by a rigorous quantitative determination for solvents of interest.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for moving from a qualitative screening to a precise quantitative measurement.

Caption: Workflow for Solubility Determination of this compound.

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a gold-standard technique for accurately determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a flask. "Excess" is critical; undissolved solid must be visible to ensure the solution is saturated. A starting point is to add approximately 100 mg of solid to 5 mL of the solvent.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 hours is typically adequate, but 48-72 hours may be necessary for compounds that dissolve slowly.

-

Causality Insight: This step is crucial because solubility is an equilibrium process. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.

-

Causality Insight: Filtration is a non-negotiable step. Any microscopic solid particles carried over into the sample will be measured by the analytical method, leading to a significant overestimation of solubility.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent or mobile phase.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV. The aromatic nature of the pyridine ring should provide strong UV absorbance for sensitive detection.

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample using its absorbance reading.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. Researchers should use the protocol above to generate data for the solvents relevant to their work.

| Solvent Class | Solvent Name | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Notes / Observations |

| Polar Protic | Methanol | 32.7 | Empirically Determined | Expected to be high |

| Ethanol | 24.5 | Empirically Determined | Expected to be high | |

| Isopropanol | 19.9 | Empirically Determined | ||

| Polar Aprotic | DMSO | 46.7 | Empirically Determined | |

| Acetonitrile | 37.5 | Empirically Determined | ||

| Acetone | 20.7 | Empirically Determined | ||

| Non-Polar | Toluene | 2.4 | Empirically Determined | Expected to be low |

| Hexane | 1.9 | Empirically Determined | Expected to be low | |

| Chlorinated | Dichloromethane | 9.1 | Empirically Determined |

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All work must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.

-

This compound:

-

Organic Solvents:

-

Disposal:

Conclusion

References

- 1. 3-chloro-2,6-diaminopyridine | 54903-85-4 [chemicalbook.com]

- 2. 2-Chloropyridine-3,4-diamine | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3-Chloropyridine-2,6-diamine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Chloropyridine-2,6-diamine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous pyridine derivatives to predict its characteristic spectral features. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is elucidated to empower researchers in acquiring and interpreting high-quality data. This guide is designed to be a self-validating system, enabling scientists to confidently characterize this compound and its analogues.

Introduction: The Significance of this compound

Substituted diaminopyridines are crucial synthons in the development of novel therapeutics and functional materials. The specific arrangement of amino and chloro substituents on the pyridine ring in this compound offers a unique electronic and steric profile, making it a promising candidate for applications such as kinase inhibitors, hydrogen-bonding scaffolds in supramolecular chemistry, and precursors for advanced polymers. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. This guide provides the analytical blueprint for achieving this through a multi-pronged spectroscopic approach.

Predicted Spectroscopic Profile of this compound

The following sections detail the anticipated spectroscopic characteristics of this compound based on the analysis of related compounds such as 2,6-diaminopyridine, 3-chloropyridine, and other substituted pyridines.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Insights |

| ~5.5 - 6.5 | Broad Singlet | 4H | -NH₂ | The amino protons are expected to be broad due to quadrupole broadening and exchange with residual water. Their chemical shift is influenced by the electron-donating nature of the amino groups. In 5-chloropyridine-2,3-diamine, the amino protons appear as broad singlets at 4.99 and 5.55 ppm.[2] |

| ~6.0 - 6.5 | Doublet | 1H | H-5 | This proton is ortho to an amino group and meta to the other amino group and the chlorine atom. The strong electron-donating effect of the ortho amino group will shield this proton, shifting it upfield. |

| ~7.0 - 7.5 | Doublet | 1H | H-4 | This proton is situated between the chlorine atom and an amino group, leading to a more complex electronic environment and a downfield shift compared to H-5. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~155 - 160 | C-2, C-6 | These carbons are directly attached to the electron-donating amino groups, causing a significant downfield shift. |

| ~100 - 110 | C-5 | This carbon is shielded by the two adjacent amino groups. |

| ~135 - 140 | C-4 | This carbon is deshielded by the adjacent nitrogen atom and the chlorine atom. |

| ~120 - 125 | C-3 | The carbon bearing the chlorine atom will experience a direct electronic effect from the halogen. In 5-chloropyridine-2,3-diamine, the aromatic carbons appear between 116.58 and 147.10 ppm.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the amino groups and the aromatic ring.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3450 - 3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) | The presence of two primary amino groups will give rise to characteristic doublets in this region. 5-chloropyridine-2,3-diamine shows N-H stretches at 3392 and 3309 cm⁻¹.[2] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for aromatic compounds. |

| 1640 - 1600 | Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines. |

| 1580 - 1450 | Strong | C=C and C=N ring stretching | These absorptions are characteristic of the pyridine ring. |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) | Stretching vibrations of the bond between the aromatic ring and the amino groups. |

| 850 - 750 | Strong | C-Cl stretch | The position of this band can be influenced by the substitution pattern on the ring. |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| Feature | Predicted Value/Observation | Rationale and Comparative Insights |

| Molecular Ion (M⁺) | m/z ~143.02 and ~145.02 | The molecular formula is C₅H₆ClN₃. The presence of chlorine will result in a characteristic isotopic pattern with two peaks in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl). The calculated exact mass is approximately 143.0247. |

| Key Fragmentation Pathways | Loss of HCN, Loss of Cl, Loss of NH₂ | Common fragmentation pathways for pyridine and amine-containing compounds include the loss of a molecule of hydrogen cyanide (HCN). The loss of the chlorine radical or an amino radical are also expected fragmentation pathways. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

Predicted UV-Vis Spectral Data (in Methanol or Ethanol)

| Predicted λₘₐₓ (nm) | Type of Transition | Rationale and Comparative Insights |

| ~220 - 250 | π → π | This transition is characteristic of the aromatic pyridine ring. 2,6-Diaminopyridine shows absorption peaks at 308, 244, and 203 nm.[5] |

| ~300 - 330 | n → π and/or π → π* | The presence of amino groups (with non-bonding electrons) and the chlorine atom will influence the energy of the electronic transitions, likely causing a red shift compared to unsubstituted pyridine. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to be robust and adaptable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the amino proton signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Assign the observed signals to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the diamond ATR crystal is meticulously clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=C stretch, C-Cl stretch) by comparing the observed frequencies with established correlation charts and the predicted data.

-

Mass Spectrometry (MS) Workflow

Caption: Workflow for Mass Spectrometric analysis.

Protocol:

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion, or for complex mixtures, through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

-

Data Acquisition:

-

Ionize the sample using an appropriate technique. Electrospray Ionization (ESI) is suitable for polar molecules and is a "soft" ionization method that often preserves the molecular ion. Electron Ionization (EI) is a "harder" technique that can induce more fragmentation, providing structural information.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺).

-

Carefully examine the isotopic pattern to confirm the presence of chlorine.

-

Analyze the major fragment ions and propose plausible fragmentation pathways to further support the proposed structure.

-

Conclusion

This guide provides a robust, predictive, and methodological framework for the comprehensive spectroscopic characterization of this compound. By leveraging comparative data from structurally related molecules and adhering to the detailed experimental protocols, researchers can confidently elucidate the structure of this important compound. The principles and workflows outlined herein are broadly applicable to the analysis of other novel substituted pyridines, serving as a valuable resource for the drug development and chemical research communities.

References

- 1. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloropyridine-2,6-diamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Insight in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of amino and chloro substituents, as in 3-Chloropyridine-2,6-diamine, creates a molecule with a specific arrangement of hydrogen bond donors and acceptors, as well as the potential for halogen bonding. These features are critical for molecular recognition and binding to biological targets. For instance, the aminopyridine motif is a key feature in a number of potent kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[2]

A definitive crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformational preferences. Furthermore, the analysis of the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are vital for solid-state properties like solubility and stability.[3] This information is invaluable for structure-activity relationship (SAR) studies, where minor structural modifications can lead to significant changes in biological activity.[4] Therefore, the ability to determine and analyze the crystal structure of molecules like this compound is a cornerstone of rational drug design.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The protocol outlined below is a proposed pathway based on established synthetic routes for substituted pyridines and common crystallization techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of a pre-existing pyridine core. A plausible route could involve the chlorination of 2,6-diaminopyridine. The expertise in this step lies in controlling the regioselectivity of the chlorination to favor the desired 3-chloro isomer.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-diaminopyridine in a suitable inert solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS). The stoichiometry should be carefully controlled to favor mono-chlorination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution, such as sodium thiosulfate, to neutralize any remaining chlorinating agent. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the this compound isomer.[5]

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The choice of solvent and crystallization method is critical and often requires empirical screening. For a molecule like this compound, with its polar amino groups, a range of protic and aprotic solvents should be explored.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Screen a variety of solvents for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Candidate solvents include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a larger volume of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

The solvothermal method, which involves crystallization from a sealed vessel at elevated temperatures and pressures, can also be an effective technique for growing high-quality crystals of pyridine derivatives.[7][8]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin. This involves a well-defined workflow, from mounting the crystal to refining the final structural model.

The Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, with well-defined faces) is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] Modern diffractometers automate this process, collecting a complete dataset of reflections.

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then reduced to a list of unique reflections with their corresponding Miller indices (h, k, l), intensities, and standard uncertainties.[10]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined computationally. For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[11]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[12]

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The checkCIF service, provided by the International Union of Crystallography (IUCr), is a standard tool for this purpose.[13] The final validated structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[14]

Anticipated Structural Features and Intermolecular Interactions

By examining the crystal structure of the closely related molecule, 3-Chloropyridin-2-amine, we can anticipate the key intermolecular interactions that are likely to be present in the crystal lattice of this compound.[5]

Hydrogen Bonding

The two amino groups in this compound are excellent hydrogen bond donors, while the pyridine nitrogen and the second amino group can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by a network of intermolecular N-H···N hydrogen bonds. These interactions are likely to form centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of aminopyridines.[5]

Halogen Bonding and Other Interactions

The chlorine atom at the 3-position introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where an electrophilic region on the halogen atom interacts with a nucleophile.[3] In the crystal structure of 3-Chloropyridin-2-amine, short Cl···Cl interactions are observed.[5] It is plausible that similar interactions, or Cl···N halogen bonds, could play a role in the crystal packing of this compound. Additionally, π-π stacking interactions between the pyridine rings may also contribute to the overall stability of the crystal lattice.[15]

The interplay of these different intermolecular forces will ultimately determine the final crystal packing arrangement. A thorough analysis of these interactions is crucial for understanding the solid-state behavior of the compound.

Application in Structure-Based Drug Design

The knowledge gained from the crystal structure analysis of this compound has direct applications in drug development.

Structure-Activity Relationship (SAR) Studies

A precise 3D model of the molecule allows medicinal chemists to understand how it interacts with its biological target. By visualizing the binding mode, researchers can make rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. For example, knowing the precise orientation of the amino and chloro groups can guide the design of new analogs with improved hydrogen and halogen bonding interactions with the target protein.

Physicochemical Properties

The crystal structure provides insights into the solid-state properties of the drug substance. The strength and nature of the intermolecular interactions influence properties such as melting point, solubility, and stability. Understanding the crystal packing can aid in the selection of the optimal solid form for pharmaceutical development and can help to anticipate and prevent issues such as polymorphism.

Conclusion

The crystal structure analysis of this compound is a critical step in elucidating its structure-function relationships and advancing its potential as a scaffold for drug discovery. This technical guide has provided a comprehensive roadmap for researchers, from the synthesis and crystallization of the compound to the detailed workflow of single-crystal X-ray diffraction and the interpretation of the resulting structural data. By following the principles and protocols outlined herein, scientists can obtain a high-resolution crystal structure of this compound, unlocking a wealth of information that will undoubtedly accelerate the design and development of novel therapeutics. The rigorous application of these crystallographic techniques will continue to be a driving force in the advancement of medicinal chemistry and the creation of new medicines for the benefit of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. CN103772420A - Substituted pyridine complex and preparation method thereof, and application of substituted pyridine complex as near ultraviolet photoluminescence material - Google Patents [patents.google.com]

- 8. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Search - Access Structures [ccdc.cam.ac.uk]

- 13. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-Chloropyridine-2,6-diamine

An In-depth Technical Guide to 3-Chloropyridine-2,6-diamine: From Historical Synthesis to Modern Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. As a member of the aminopyridine family, its structural motif is of significant interest to researchers and drug development professionals. The presence of amino groups and a chlorine atom on the pyridine ring provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the historical context of its synthesis, modern production methods, and its significance in the landscape of drug discovery.

The Genesis of Diaminopyridine Synthesis: A Historical Perspective

The direct discovery of this compound is not marked by a single seminal event but rather by the gradual evolution of synthetic methodologies for pyridine derivatives. The foundational work on aminating the pyridine ring set the stage for the eventual synthesis of more complex structures like the one in focus.

Two classical methods form the bedrock of aminopyridine synthesis:

-

The Chichibabin Reaction: First discovered in the early 20th century, the Chichibabin reaction involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[1] This reaction demonstrated the feasibility of introducing amino groups onto the electron-deficient pyridine ring, although it was generally limited to specific positions and required harsh conditions.[1][2] While not a direct route to this compound, it was a pivotal discovery in pyridine chemistry.

-

Ammonolysis of Halopyridines: A more direct and versatile approach involves the substitution of halogen atoms with amino groups. Early methods reported by chemists like Steinhauser and Den Hertog involved reacting 2,6-dibromopyridine with liquefied ammonia at very high temperatures (180-220 °C) and pressures to yield 2,6-diaminopyridine.[1] This nucleophilic aromatic substitution (SNAr) pathway is fundamental to creating diaminopyridines from readily available dihalopyridine precursors.

These early 20th-century developments in creating the core 2,6-diaminopyridine structure were essential prerequisites for the later synthesis of more functionalized derivatives, including the chlorinated analogue.

Modern Synthetic Pathways and Methodologies

The industrial synthesis of this compound and its precursors typically follows a multi-step pathway that offers greater control over regioselectivity and yield compared to older methods. The most common strategies begin with commercially available dichloropyridines.